molecular formula C11H9NO3 B1602815 2-Methoxyquinoline-3-carboxylic acid CAS No. 70659-29-9

2-Methoxyquinoline-3-carboxylic acid

Cat. No.: B1602815
CAS No.: 70659-29-9
M. Wt: 203.19 g/mol
InChI Key: SWFGCMGJIYVJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyquinoline-3-carboxylic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has a methoxy group at the second position and a carboxylic acid group at the third position on the quinoline ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Cannizzaro reaction of 2-chloro-3-formylquinolines. Under specific conditions, this reaction yields 2-methoxy-3-formylquinolines, which can be further converted to 2-methoxyquinoline-3-carboxylic acids .

Another method involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehydes are synthesized and then converted to carboxylic acids using oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as piperidine, pyridine, and triethylamine are often used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of aldehyde groups to carboxylic acids using oxidizing agents.

    Reduction: Reduction of carboxylic acids to alcohols.

    Substitution: Replacement of halogen atoms with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Nucleophiles: Such as amines and alcohols.

Major Products

The major products formed from these reactions include various substituted quinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Methoxyquinoline-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinoline-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Methylquinoline-3-carboxylic acid
  • 2-Phenylquinoline-4-carboxylic acid

Uniqueness

2-Methoxyquinoline-3-carboxylic acid is unique due to the presence of the methoxy group at the second position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-8(11(13)14)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFGCMGJIYVJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600000
Record name 2-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70659-29-9
Record name 2-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxyquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Methoxyquinoline-3-carboxylic acid
Reactant of Route 4
2-Methoxyquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methoxyquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Methoxyquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.